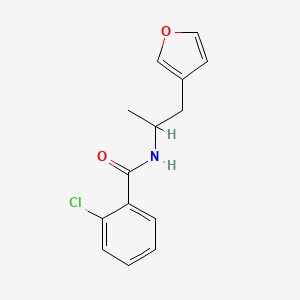

2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide, also known as 3-(2-Chlorobenzamido)-2-(furan-3-yl)propanoic acid, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of furan-derivatives, closely related to 2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide, have been extensively studied. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by a series of electrophilic substitution reactions to obtain various derivatives (Aleksandrov & El’chaninov, 2017). Similarly, a photochemical route has been utilized for synthesizing 2-substituted benzo[b]furans by a metal-free reaction, highlighting the potential for environmentally friendly synthetic procedures (Protti, Fagnoni, & Albini, 2012).

Crystal Structure and Biological Activity

The crystal structure of compounds structurally similar to 2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, reveals insights into the spatial arrangement that might influence biological activity. These compounds, part of the "N-mustards," show significant biological and pharmacological activities, providing a foundation for further exploration into therapeutic applications (Galešić & Vlahov, 1990).

Chemical Modifications and Applications

Chemical modifications of furan derivatives yield a variety of compounds with potential applications ranging from materials science to pharmacology. For example, the synthesis of furan-aromatic polyamides explores the interfacial polycondensation and characterizes the resulting materials' properties, indicating potential applications in polymer science (Abid, Gharbi, & Gandini, 2004). Additionally, benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity, suggesting their utility in medicinal chemistry (Abbasi et al., 2020).

Environmental and Catalytic Applications

The photocatalytic degradation of environmental pollutants using furan-based compounds as supports for titanium dioxide loading demonstrates the role of these materials in enhancing the rate of mineralization of contaminants, showcasing their environmental remediation potential (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Eigenschaften

IUPAC Name |

2-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLGJFALFJGIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2746236.png)